molecular formula C12H14F2O3 B8562867 Ethyl 3-(2,6-difluoro-4-methoxyphenyl)propanoate

Ethyl 3-(2,6-difluoro-4-methoxyphenyl)propanoate

Cat. No.: B8562867
M. Wt: 244.23 g/mol
InChI Key: UMHYFUOANRRWLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2,6-difluoro-4-methoxyphenyl)propanoate is a useful research compound. Its molecular formula is C12H14F2O3 and its molecular weight is 244.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14F2O3

Molecular Weight

244.23 g/mol

IUPAC Name

ethyl 3-(2,6-difluoro-4-methoxyphenyl)propanoate

InChI

InChI=1S/C12H14F2O3/c1-3-17-12(15)5-4-9-10(13)6-8(16-2)7-11(9)14/h6-7H,3-5H2,1-2H3

InChI Key

UMHYFUOANRRWLE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C=C(C=C1F)OC)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethyl(2E)-3-(2,6-difluoro-4-methoxyphenyl)acrylate (1.1 g, 4.54 mmol) was dissolved in a mixed solvent of tetrahydrofuran (30 mL) and ethanol (30 mL), 10% palladium-carbon (0.30 g) was added and the mixture was stirred under a hydrogen atmosphere at room temperature for 5 hr. The catalyst was filtered off, and the obtained filtrate was concentrated to give the title compound (1.17 g, yield 100%) as a colorless oil.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0.3 g
Type
catalyst
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of ethyl diethylphosphonoacetate (2.34 g, 10.4 mmol) and 60% sodium hydride (0.38 g, 9.50 mmol) in tetrahydrofuran (40 ml) was stirred under ice-cooling for 10 min. 2,6-Difluoro-4-methoxybenzaldehyde (1.5 g, 8.71 mmol) was added, and the mixture was stirred while elevating the temperature to room temperature for 4 hrs. The reaction solution was diluted with ethyl acetate, washed successively with aqueous citric acid solution, water and aqueous sodium chloride solution, dried over magnesium sulfate, and concentrated under reduced pressure. The obtained residue was subjected to silica gel chromatography (ethyl acetate:hexane=1:10-1:5), and then subjected to catalytic reduction in the same manner as in Reference Example 172 to give the title compound (1.17 g) as a colorless oil. yield 52%. MS 245.0 (MH+).
Quantity
2.34 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
52%

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